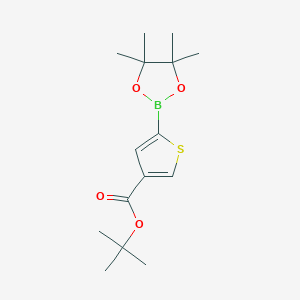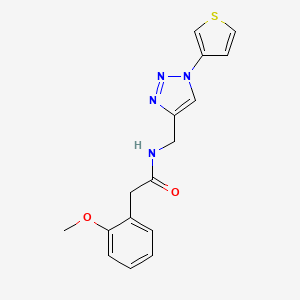
2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAA is a synthetic compound that belongs to the class of acetamides, which are widely used in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves the inhibition of the Akt/mTOR signaling pathway, which is a critical pathway that regulates cell growth and proliferation. 2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide inhibits the activity of Akt, which is a protein kinase that plays a crucial role in the regulation of cell survival and growth. By inhibiting Akt, 2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide prevents the activation of mTOR, which is a downstream effector of Akt and a key regulator of protein synthesis and cell growth.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has been found to exhibit significant biochemical and physiological effects in various cell lines and animal models. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a critical pathway involved in the programmed cell death of cancer cells. 2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the invasion and metastasis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. It has also been found to exhibit low toxicity in animal models, which makes it a promising candidate for further development as an anti-cancer drug. However, 2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has some limitations, including its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide, including the development of novel formulations that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of 2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Moreover, the potential use of 2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide in other diseases, such as neurodegenerative disorders and autoimmune diseases, warrants further investigation.
Synthesemethoden
2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzoyl chloride with 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, followed by the reaction with N-methylacetamide. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been found to exhibit significant anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-22-15-5-3-2-4-12(15)8-16(21)17-9-13-10-20(19-18-13)14-6-7-23-11-14/h2-7,10-11H,8-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECJGDYXLPYVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

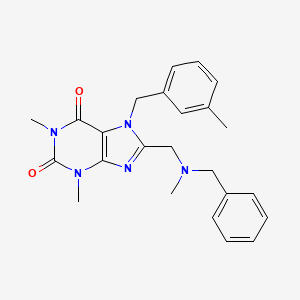
![3-(3-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2791200.png)
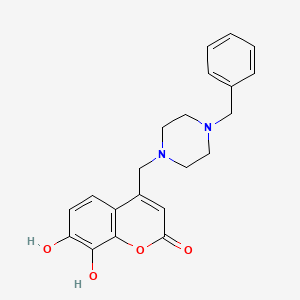
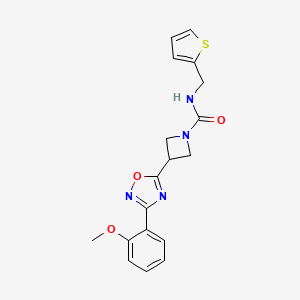

![ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate](/img/structure/B2791208.png)
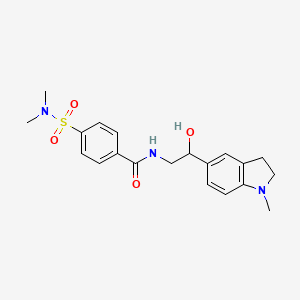
![1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2791210.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-chlorobenzenesulfonamide](/img/structure/B2791211.png)
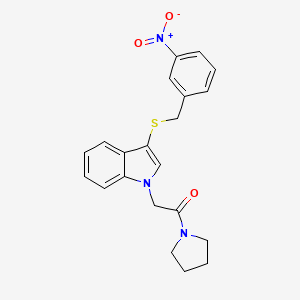
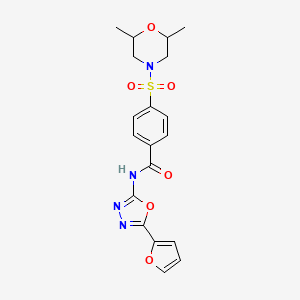
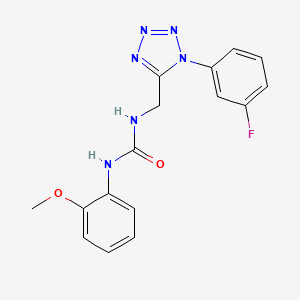
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2791219.png)
